Prednisolone EP Impurity F

Analytical Chemistry Quality Control (QC) HPLC Method Validation

Prednisolone EP Impurity F, chemically designated as 11α,17,21-trihydroxypregna-1,4-diene-3,20-dione (11-epi-prednisolone), is a specified impurity of the synthetic glucocorticoid prednisolone, classified under the European Pharmacopoeia (Ph. Eur.) monograph for related substances.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
Cat. No. B1494433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone EP Impurity F
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1
InChIKeyOIGNJSKKLXVSLS-YNZBODFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone EP Impurity F (11-Epi-Prednisolone): A Critical Pharmacopoeial Reference Standard for Corticosteroid Quality Control


Prednisolone EP Impurity F, chemically designated as 11α,17,21-trihydroxypregna-1,4-diene-3,20-dione (11-epi-prednisolone), is a specified impurity of the synthetic glucocorticoid prednisolone, classified under the European Pharmacopoeia (Ph. Eur.) monograph for related substances [1]. It is a diastereomer of the active pharmaceutical ingredient (API), differing solely in the spatial orientation of the hydroxyl group at the C-11 position (11α-hydroxy instead of the pharmacologically active 11β-hydroxy configuration) [2]. This compound is essential for analytical method development, validation, and quality control (QC) applications in the manufacturing of prednisolone drug substances and products [3].

EP-specified impurity: Designated Impurity F in Ph. Eur. monograph 0353.
Distinct relative retention time (RRT 0.65–0.7) for unambiguous HPLC peak identification.
Required for system suitability testing and batch release quantification under Ph. Eur.

Why Generic 'Prednisolone Impurity' Standards Cannot Substitute for Certified Prednisolone EP Impurity F


Substituting Prednisolone EP Impurity F with a generic or uncharacterized impurity standard is unreliable due to its unique stereochemical identity and distinct analytical behavior. Its 11α-hydroxy configuration renders it biologically inactive and chromatographically distinct from the active 11β-epimer (prednisolone) and other process-related impurities, such as hydrocortisone (Impurity A) or prednisone (Impurity B) [1]. The European Pharmacopoeia mandates a specific acceptance limit of ≤0.5% for this impurity in the drug substance, a criterion that cannot be verified without using the EP-designated reference standard to ensure accurate peak identification and quantification in HPLC analyses [2]. Using an incorrect or unqualified reference material jeopardizes pharmacopoeial compliance, leading to potential batch rejection or erroneous QC decisions.

Stereochemical Mismatch
Certified EP Impurity F is the 11α-epimer; generic impurity standards may contain the active 11β-epimer, leading to false identification and quantification.
Chromatographic Behavior
Unique RRT of 0.65–0.7 ensures separation; unverified materials risk co-elution with prednisolone or other specified impurities.
Pharmacopoeial Compliance
The ≤0.5% acceptance limit can only be reliably verified using the EP-designated reference standard, not a generic substitute.

Quantitative Differentiation of Prednisolone EP Impurity F: Evidence-Based Selection Criteria


Chromatographic Selectivity: Baseline Resolution from Closely Eluting Analogs

In the validated HPLC method for prednisolone related substances, Prednisolone EP Impurity F elutes at a distinct relative retention time (RRT) of 0.65, well-separated from the nearest specified impurities, Impurity B (prednisone, RRT 0.89) and the active peak itself (prednisolone, RRT 1.00) [1]. This is consistent with the Ph. Eur. BP method where it has an RRT of approximately 0.7 [2]. This wide gap ensures unambiguous identification and accurate quantification without co-elution risks.

HPLC Selectivity
Head-to-head
RRT 0.65 (tR 5.514 min) vs. prednisolone RRT 1.00; 0.24 RRT gap from Impurity B
Confirms baseline resolution from API and nearest specified impurities.
Ph. Eur. RP-HPLC, C18 column, UV 254 nm.
Analytical Chemistry Quality Control (QC) HPLC Method Validation

Pharmacopoeial Acceptance Limit: A Differentiated Threshold for Safety and Compliance

The European and British Pharmacopoeias assign a specific limit of not more than 0.5% for Prednisolone EP Impurity F in the drug substance [1]. This threshold is stricter than that for Impurity A (hydrocortisone, ≤1.0%), indicating a regulatory expectation of tighter control for this inactive epimer, but less strict than for Impurities B, C, and J (≤0.30%) [1]. This unique limit reflects a distinct risk-benefit assessment by pharmacopoeial authorities.

Ph. Eur. Limit
Head-to-head
Impurity F ≤ 0.5% vs. Impurity A ≤ 1.0%, Impurities B/J ≤ 0.30%
Distinct threshold requires a dedicated, accurately quantified standard.
Ph. Eur. monograph 0353 acceptance criteria.
Regulatory Science Pharmacopoeial Compliance Toxicology

Precision of Quantification: Validated Method Performance for Impurity F

Method precision for quantifying Impurity F in a real prednisolone API sample was demonstrated with an RSD of 2.3% (n=6), well within the typical acceptance criterion of ≤10% for impurities at reporting levels [1]. This high intra-assay precision confirms that the impurity can be measured reliably and reproducibly, which is essential for monitoring and controlling batch-to-batch consistency.

Method Precision
Supporting evidence
RSD 2.3% (n=6), well within ≤10% acceptance criterion
High intra-assay reproducibility supports batch consistency monitoring.
Validated RP-HPLC-UV method, 0.5 mg/mL.
Method Validation Analytical Quality by Design Precision and Accuracy

Biological Activity Divergence: Proof of Pharmacological Inactivity via 11β-HSD Inhibition

Unlike the active 11β-epimer, 11-epi-prednisolone (Prednisolone EP Impurity F) does not function as a glucocorticoid agonist. Instead, it acts as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), the enzyme that interconverts active 11β-hydroxy glucocorticoids and their inactive 11-keto forms [1]. In vitro, concentrations up to 9 times that of cortisol considerably inhibited the dehydrogenation of cortisol to cortisone in mouse and rat kidney tissues, an effect that can paradoxically potentiate the action of co-administered active glucocorticoids in vivo [1].

Enzyme Inhibition
Cross-study
11-epi-prednisolone inhibits 11β-HSD; at 9× cortisol concentration, considerably reduces oxidation in vitro
Mechanistic rationale for impurity control; not biologically inert.
Mouse/rat kidney homogenate assay (1965).
Molecular Pharmacology Steroid Biochemistry Enzyme Inhibition

Structural Basis for Differentiation: The 11α- vs 11β-Hydroxy Epimerization

Prednisolone EP Impurity F is the 11α-epimer of prednisolone (11β,17,21-trihydroxypregna-1,4-diene-3,20-dione) [1]. This single chiral center inversion (C-11) is sufficient to ablate potent glucocorticoid receptor (GR) agonism; the 11β-hydroxy configuration is essential for high-affinity GR binding and anti-inflammatory activity [2]. Consequently, 11-epi-prednisolone is considered pharmacologically inactive as an anti-inflammatory agent [2]. This makes it a critical marker for synthetic process control, as its presence indicates epimerization during manufacturing.

SAR at C-11
Class-level
11α-epimer vs. 11β-epimer; inversion ablates glucocorticoid receptor agonism
Epimerization indicates loss of API potency, a critical quality attribute.
GR binding requires 11β-hydroxy configuration.
Stereochemistry Structure-Activity Relationship (SAR) Impurity Profiling

Validated Method Selectivity: Ensuring No Co-elution with Other Critical Impurities

The improved RP-HPLC method rigorously demonstrated the selectivity for Impurity F. The peak for Impurity F (tR = 5.514 min) is fully resolved from the peaks of prednisolone (tR = 8.462 min) and Impurity A (tR = 8.883 min) under the specified conditions [1]. This is critical because the primary challenge in prednisolone impurity analysis is the separation of prednisolone from Impurity A, a problem which does not affect Impurity F due to its very different retention behavior [1].

Peak Resolution
Supporting evidence
tR 5.514 min, fully resolved from prednisolone (8.462 min) and Impurity A (8.883 min)
Robust selectivity; no co-elution risk with critical impurity pair.
Ph. Eur. method, C18, gradient, 254 nm.
Chromatography System Suitability Selectivity

Key Application Scenarios for Prednisolone EP Impurity F in Pharmaceutical Quality Control


HPLC System Suitability Testing (SST) and Peak Identification

As an EP-specified impurity with a distinct RRT of 0.65-0.7, Prednisolone EP Impurity F is an essential component of prednisolone for peak identification CRS. It is used to verify the chromatographic system's performance before running related substances tests, ensuring the column can resolve all critical peak pairs and that the method meets the mandated system suitability criteria .

Analytical Method Development and Validation (AMV) for ANDA Filings

For generic drug manufacturers, a well-characterized sample of Prednisolone EP Impurity F is indispensable during method development. Its use in robustness testing and forced degradation studies validates the stability-indicating nature of the analytical method, which is a core requirement for Abbreviated New Drug Application (ANDA) submissions to demonstrate control of the impurity profile .

Batch Release QC: Quantification Against the ≤0.5% Acceptance Limit

Routine QC laboratories use a certified reference standard of this compound to quantify its level in prednisolone API and finished product batches against the pharmacopoeial limit of ≤0.5% . Its use ensures accurate batch release decisions, preventing the distribution of drug substances with out-of-specification epimer content, which could indicate a manufacturing process deviation .

Investigating 11β-HSD-Mediated Drug-Drug Interactions in Research

In biochemical and pharmacological research, 11-epi-prednisolone is employed as a specific inhibitor of 11β-hydroxysteroid dehydrogenase . It can be used in vitro and in vivo to study the role of this enzyme in modulating local glucocorticoid concentrations, a mechanism relevant to understanding drug-drug interactions and tissue-specific glucocorticoid effects .

Application
Selection Property
Validation Focus
HPLC System Suitability Testing
EP-specified peak identification standard with distinct RRT
Confirm system meets resolution criteria before related substances test
Analytical Method Validation for ANDA
Certified impurity standard for method robustness and forced degradation
Demonstrate stability-indicating capability for regulatory submission
Batch Release QC
Pharmacopoeial limit of ≤0.5% for quantification
Ensure accurate batch compliance against acceptance criterion
11β-HSD Research Studies
Specific inhibitor of 11β-hydroxysteroid dehydrogenase
Investigate enzyme modulation effects in vitro/in vivo (research context)
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